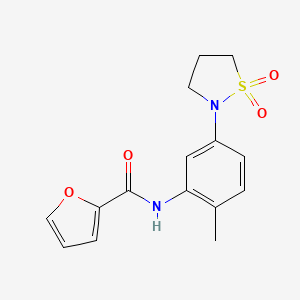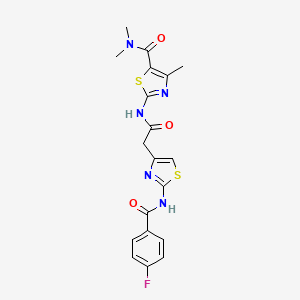
2-(2-(2-(4-fluorobenzamido)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a broader class of molecules that have been studied for their potential in various applications due to their unique molecular structures and properties. Thiazoles, a core component of this compound, are heterocyclic compounds containing both sulfur and nitrogen in the ring. They are of significant interest in organic chemistry and medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
Synthesis of thiazole derivatives, including those with complex substituents like 4-fluorobenzamido groups, typically involves multistep synthetic routes. Methods such as the reaction of aminocyanacetamide to produce 5-aminothiazole-4-carboxamide precursors have been reported to yield high total yields and are considered environmentally friendly, suitable for industrial production (Wang et al., 2014). Additionally, three-component reactions involving enaminoesters, sulfur, and bromodifluoroacetamides/esters have been developed for the selective synthesis of thiazoles and isothiazoles, highlighting the versatility of synthetic approaches available for constructing such molecules (Ma et al., 2020).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
The compound is related to the broader family of thiazole derivatives, which have been extensively studied for their diverse applications in medicinal chemistry and drug development. A key area of research has been the synthesis of thiazole-5-carboxylates, which are valuable intermediates in the production of various pharmacologically active molecules. Techniques such as photolysis in the presence of thioamides have been employed to achieve moderate yields of these esters, highlighting the potential for chemical modification and synthesis of complex thiazole derivatives like the one (Fong et al., 2004).
Biological Activity
Research on thiazole derivatives has also explored their biological activities, including antimicrobial and anticancer potentials. For example, the synthesis of 5-aminothiazole-4-carboxamide has been reported as a precursor for thiazole [4,5-d] pyrimidines, indicating the role of thiazole compounds in developing treatments for various diseases. This method of synthesis is considered environmentally friendly and suitable for industrial production, suggesting potential scalability for pharmaceutical applications (Wang et al., 2014).
Another aspect of thiazole research involves the exploration of drug-like properties and receptor antagonism. The substitution and modification of the thiazole structure have led to the identification of compounds with significant potency and selectivity towards specific biological targets, demonstrating the versatility of thiazole derivatives in drug design (Cheung et al., 2010).
Antimicrobial and Anticancer Studies
The antimicrobial resistance challenge has prompted the synthesis and evaluation of thiazole derivatives for their activity against resistant bacteria. Studies have shown that some synthesized thiazole compounds exhibit good to moderate activity against selected bacterial and fungal strains, highlighting their potential as antimicrobial agents (Anuse et al., 2019).
In the realm of anticancer research, thiazole derivatives have been identified as promising anticancer agents due to their ability to modulate antitumor properties through various substitutions on the thiazole scaffold. The synthesis of new benzothiazole acylhydrazones and their evaluation against cancer cell lines have provided insights into the therapeutic potential of thiazole-based compounds in cancer treatment (Osmaniye et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[2-[2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O3S2/c1-10-15(17(28)25(2)3)30-19(21-10)23-14(26)8-13-9-29-18(22-13)24-16(27)11-4-6-12(20)7-5-11/h4-7,9H,8H2,1-3H3,(H,21,23,26)(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHQRWSLCSUZFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-(4-fluorobenzamido)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

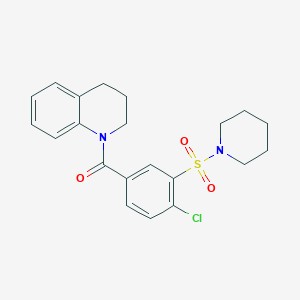

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480255.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone](/img/structure/B2480258.png)
![1-(3-methoxypropyl)-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2480259.png)

![1-(3-oxo-3-(spiro[chroman-2,4'-piperidin]-1'-yl)propyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480261.png)
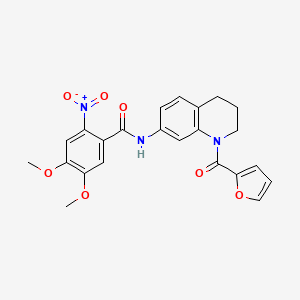

![8-(4-ethoxyphenyl)-N-(4-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2480264.png)
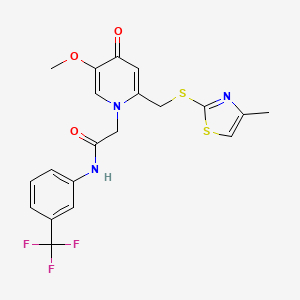
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2480266.png)

